molecular formula C17H21NO4S B2414714 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide CAS No. 2034256-40-9

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide

Cat. No. B2414714
CAS RN: 2034256-40-9
M. Wt: 335.42
InChI Key: CTMFVHRTAFTOGC-UHFFFAOYSA-N
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Description

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide, also known as HET0016, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. HET0016 has been extensively studied for its ability to inhibit the activity of the cytochrome P450 (CYP) enzyme, specifically CYP4A, which plays a crucial role in the regulation of blood pressure, angiogenesis, and inflammation.

Scientific Research Applications

Chemoselective Synthesis

Chemoselective synthesis techniques involving compounds structurally related to N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide have been explored for their potential in producing intermediates for antimalarial drugs and other pharmaceutical applications. For example, the chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide highlights the utility of such compounds in synthesizing drug intermediates through environmentally friendly processes (Magadum & Yadav, 2018).

Pharmacological Applications

Research into derivatives structurally similar to N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide has led to the synthesis of compounds with potential pharmacological applications. Studies on novel acetamide derivatives have revealed their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, demonstrating the wide range of therapeutic effects these compounds can have (Rani, Pal, Hegde, & Hashim, 2016).

Environmental Impact Studies

Investigations into the environmental impact of chloroacetamide herbicides, which share functional groups with N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide, have been conducted to understand their metabolism in human and rat liver microsomes. These studies offer insights into the degradation and potential environmental risks associated with the use of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Cognitive Function Research

Research on derivatives of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide has explored their effects on learning and memory in animal models. These studies contribute to our understanding of how chemical modifications can influence cognitive functions, providing a basis for the development of new therapeutic agents for neurodegenerative diseases (Jiang, 2006).

Molecular Structure and Coordination Chemistry

The study of amide derivatives, including those structurally related to N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide, has provided insights into their spatial orientations and coordination with anions. These findings are essential for understanding the molecular interactions that govern the behavior of these compounds in various chemical and biological contexts (Kalita & Baruah, 2010).

properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-2-(3-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-12(19)16-7-6-15(23-16)8-9-18-17(20)11-22-14-5-3-4-13(10-14)21-2/h3-7,10,12,19H,8-9,11H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMFVHRTAFTOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)COC2=CC=CC(=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide

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